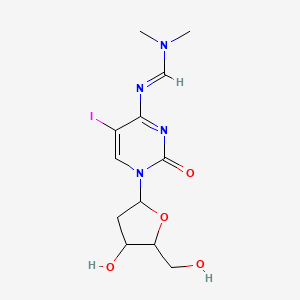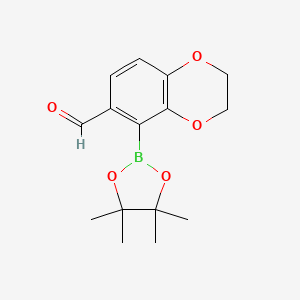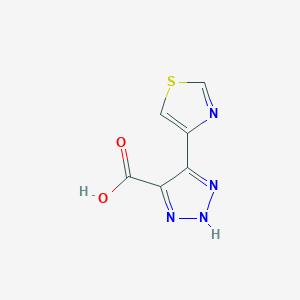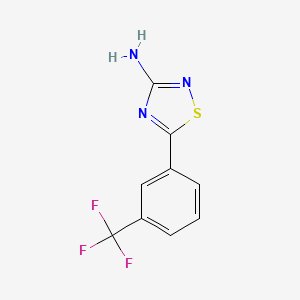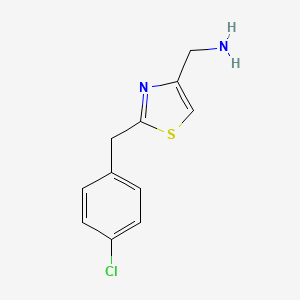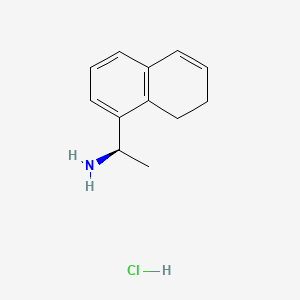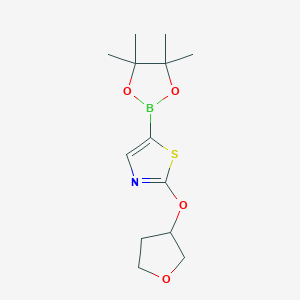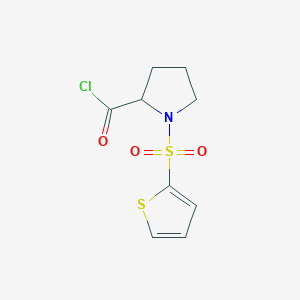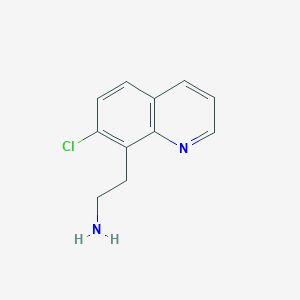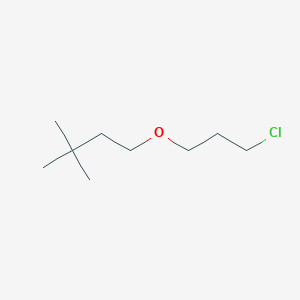
1-(3-Chloropropoxy)-3,3-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropoxy)-3,3-dimethylbutane is an organic compound with the molecular formula C9H19ClO. It is a chlorinated ether, characterized by the presence of a chloropropoxy group attached to a dimethylbutane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropoxy)-3,3-dimethylbutane can be synthesized through the alkylation of 3-chloropropanol with 3,3-dimethylbutyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropoxy)-3,3-dimethylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloropropoxy group to a propoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-(3-hydroxypropoxy)-3,3-dimethylbutane.
Oxidation: Formation of 1-(3-chloropropoxy)-3,3-dimethylbutan-2-one.
Reduction: Formation of 1-(3-propoxy)-3,3-dimethylbutane.
Scientific Research Applications
1-(3-Chloropropoxy)-3,3-dimethylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropoxy)-3,3-dimethylbutane involves its interaction with molecular targets such as enzymes and receptors. The chloropropoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The compound’s effects on cellular pathways depend on its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
1-Chloro-3-(3-chloropropoxy)propane: Similar in structure but with an additional chlorine atom, leading to different reactivity and applications.
3-(3-Chloropropoxy)-1-propanol: Contains a hydroxyl group, making it more hydrophilic and reactive in different chemical environments.
Uniqueness: 1-(3-Chloropropoxy)-3,3-dimethylbutane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its balance of hydrophobic and hydrophilic regions makes it versatile for various applications in both organic synthesis and industrial processes.
Properties
Molecular Formula |
C9H19ClO |
|---|---|
Molecular Weight |
178.70 g/mol |
IUPAC Name |
1-(3-chloropropoxy)-3,3-dimethylbutane |
InChI |
InChI=1S/C9H19ClO/c1-9(2,3)5-8-11-7-4-6-10/h4-8H2,1-3H3 |
InChI Key |
JXSOXBLILNMPRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)

